((p-Octylphenoxy)methyl)oxirane
Description
Structure
3D Structure
Properties
CAS No. |
4223-17-0 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-[(4-octylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)18-13-17-14-19-17/h9-12,17H,2-8,13-14H2,1H3 |
InChI Key |
DEVITEWVQCISFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCC2CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for P Octylphenoxy Methyl Oxirane
Established Synthetic Pathways to ((p-Octylphenoxy)methyl)oxirane
The most prominent and widely utilized method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis is typically carried out by reacting p-octylphenol with epichlorohydrin (B41342) in the presence of a base. phasetransfer.com
The general reaction mechanism proceeds in two main stages. Initially, the phenolic proton of p-octylphenol is abstracted by a base to form the more nucleophilic p-octylphenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of epichlorohydrin, leading to the displacement of the chloride leaving group and the formation of the glycidyl (B131873) ether product.
A common variation of this pathway involves a two-step process where the initial reaction between the phenol (B47542) and epichlorohydrin forms a chlorohydrin intermediate, which is subsequently dehydrochlorinated with a strong base to yield the final oxirane ring. google.com
The selection of the base is crucial for the success of the reaction. Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly employed to ensure the complete deprotonation of the phenol. crdeepjournal.org The reaction is often performed in a two-phase system (liquid-liquid or solid-liquid) to facilitate the separation of the product and byproducts.
Functionalization and Derivatization Approaches via the p-Octylphenoxy Group
Functionalization of the this compound molecule can be targeted at the p-octylphenoxy group to introduce additional chemical diversity. The aromatic ring of the p-octylphenoxy moiety is amenable to various electrophilic substitution reactions, although the presence of the electron-donating octyl and ether groups can influence the regioselectivity of these transformations.
Potential functionalization reactions on the aromatic ring include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. This derivatization can serve as a precursor for further transformations, such as reduction to an amino group.
Halogenation: Electrophilic halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms onto the aromatic ring.
Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO3H), enhancing the water solubility of the molecule.
It is important to note that the reaction conditions for these functionalizations must be carefully controlled to avoid potential side reactions involving the reactive oxirane ring.
Catalytic Systems for the Synthesis of Oxirane Derivatives
To enhance the efficiency and selectivity of the synthesis of this compound, various catalytic systems are employed, with phase-transfer catalysis (PTC) being the most significant. crdeepjournal.orgfzgxjckxxb.com Phase-transfer catalysts facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with epichlorohydrin occurs. crdeepjournal.org This overcomes the immiscibility of the reactants and significantly accelerates the reaction rate. fzgxjckxxb.com
Commonly used phase-transfer catalysts for this type of synthesis include quaternary ammonium (B1175870) and phosphonium (B103445) salts. fzgxjckxxb.com
| Catalyst Type | Examples | Key Advantages |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC) | Readily available, cost-effective, high catalytic activity. google.com |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Higher thermal stability compared to ammonium salts. crdeepjournal.org |
| Crown Ethers | 18-Crown-6 | Effective in complexing with alkali metal cations to enhance the nucleophilicity of the phenoxide. |
| Polyethylene (B3416737) Glycols (PEGs) | PEG-400, PEG-600 | Can act as phase-transfer catalysts and are considered more environmentally friendly. google.com |
Exploration of Sustainable and Green Chemistry Routes for this compound Production
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for the synthesis of glycidyl ethers, including this compound. A key focus has been the reduction or elimination of volatile organic solvents (VOCs).
Solvent-Free Synthesis: A significant advancement is the development of solvent-free reaction conditions. chalmers.se In this approach, the reaction between the alcohol (or phenol) and epichlorohydrin is carried out in the presence of a solid base and a phase-transfer catalyst without the use of an additional organic solvent. chalmers.se This not only reduces the environmental impact but also simplifies the work-up procedure, as the solid byproducts can be easily removed by filtration. researchgate.net Research has shown that high yields of glycidyl ethers can be achieved under these conditions. researchgate.net
Use of Greener Catalysts: The exploration of more sustainable catalytic systems is another area of focus. Polyethylene glycols (PEGs) and their derivatives are being investigated as alternatives to traditional quaternary ammonium salts due to their lower toxicity and biodegradability. google.com
Atom Economy: The Williamson ether synthesis inherently has good atom economy, especially when high yields are achieved. However, the formation of salt byproducts is unavoidable. Research into catalytic routes that could potentially minimize salt formation is an ongoing area of interest in green chemistry.
The development of these green methodologies aims to make the production of this compound and other glycidyl ethers more economical and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of P Octylphenoxy Methyl Oxirane
Ring-Opening Reactions of the Oxirane Moiety
The significant ring strain of approximately 13 kcal/mol inherent in the oxirane ring makes it susceptible to ring-opening reactions under both nucleophilic (basic or neutral) and electrophilic (acidic) conditions. masterorganicchemistry.com These reactions are fundamental to the synthetic utility of glycidyl (B131873) ethers like ((p-Octylphenoxy)methyl)oxirane.
Under basic or neutral conditions, the ring-opening of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org In this pathway, a potent nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. Due to the steric hindrance posed by the p-octylphenoxy group, the attack preferentially occurs at the less substituted terminal carbon of the oxirane. libretexts.orgpressbooks.pub This regioselectivity is a hallmark of the SN2 attack on asymmetric epoxides.
The mechanism involves the nucleophile attacking the carbon atom, leading to the simultaneous cleavage of the C-O bond. The oxygen atom, initially part of the ring, becomes an alkoxide anion, which is a poor leaving group. However, the release of ring strain drives the reaction forward. libretexts.org A subsequent protonation step, typically during an aqueous workup, yields the final alcohol product. libretexts.org
A wide array of strong nucleophiles can be employed for this transformation, including:
Hydroxides (e.g., NaOH): Leads to the formation of a 1,2-diol. pressbooks.pub
Alkoxides (e.g., NaOCH₂CH₃): Results in an ether-alcohol product. pressbooks.pub
Amines and Amides: Forms amino alcohols, which are valuable intermediates in pharmaceutical synthesis. rsc.org
Grignard Reagents (e.g., RMgBr): This reaction is a useful carbon-carbon bond-forming reaction, extending the carbon chain and producing a primary alcohol. libretexts.orgnih.gov
Phosphides: Anionic polymerization of glycidyl ethers can be initiated by nucleophilic attack from phosphide (B1233454) anions, such as those from potassium diphenyl phosphide (KPPh₂). researchgate.net
Table 1: Regioselectivity in Nucleophilic Ring-Opening of this compound
| Nucleophile | Reagent Example | Predominant Site of Attack | Product Type |
| Hydroxide (B78521) | NaOH / H₂O | Terminal Carbon (C3) | 1-(p-Octylphenoxy)-2,3-propanediol |
| Alkoxide | NaOCH₃ / CH₃OH | Terminal Carbon (C3) | 1-(p-Octylphenoxy)-3-methoxy-2-propanol |
| Amine | RNH₂ | Terminal Carbon (C3) | 1-Amino-3-(p-octylphenoxy)-2-propanol |
| Grignard Reagent | CH₃MgBr / THF | Terminal Carbon (C3) | 1-(p-Octylphenoxy)butan-2-ol |
In the presence of an acid catalyst, the ring-opening mechanism shifts significantly. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and activates the ring for nucleophilic attack. masterorganicchemistry.compressbooks.pub
This acid-catalyzed opening exhibits substantial SN1 character. libretexts.orglibretexts.org After protonation, the C-O bonds begin to weaken and stretch, developing a partial positive charge on the carbon atoms. This positive charge is better stabilized on the more substituted secondary carbon atom due to the electronic influence of the adjacent oxygen and phenoxy group. Consequently, the nucleophile preferentially attacks this more substituted carbon. masterorganicchemistry.comlibretexts.org This regioselectivity is in direct contrast to the base-catalyzed pathway and is analogous to the Markovnikov rule. fiveable.me
Common reagents for electrophilic ring-opening include:
Aqueous Acids (e.g., H₂SO₄, H₃O⁺): Yields a 1,2-diol, the same constitutional isomer as from basic hydrolysis but via a different mechanism and regioselectivity if the epoxide were more substituted. pressbooks.pub
Anhydrous Hydrogen Halides (e.g., HBr, HCl): Produces a trans-halohydrin, with the halogen attacking the more substituted carbon. pressbooks.pub
Alcohols in the presence of acid: Results in the formation of an alkoxy-alcohol. libretexts.org
Lewis Acids (e.g., BF₃·OEt₂): Boron trifluoride etherate can also catalyze the ring-opening of glycidyl derivatives. acs.org
Substituents on either the oxirane ring or the aromatic ring can influence the reactivity and regioselectivity of the ring-opening reactions.
p-Octylphenoxy Group: This large substituent provides significant steric hindrance at the C2 carbon of the oxirane. This steric bulk is the primary reason for the high regioselectivity observed in SN2 reactions, forcing nucleophilic attack at the terminal C3 carbon. pressbooks.pub Electronically, the phenoxy group can help stabilize the partial positive charge that develops at the C2 carbon during acid-catalyzed ring-opening, favoring attack at this site. libretexts.org
Substituents on the Aromatic Ring: Electron-donating groups on the phenyl ring would further stabilize the developing positive charge at the benzylic-like C2 position in the SN1-like mechanism, enhancing the preference for attack at this site. Conversely, electron-withdrawing groups would destabilize this charge, potentially reducing the regioselectivity or slowing the reaction rate.
Catalyst Framework: In nucleophilic ring-opening, the choice of catalyst can override the inherent substrate bias. For instance, certain bulky Lewis acid catalysts, such as specific aluminum-salen complexes, can be used to direct a nucleophile to the more hindered carbon of an epoxide, demonstrating catalyst-controlled regioselectivity. rsc.org
Reactions and Transformations Involving the p-Octylphenoxy Group
The p-octylphenoxy portion of the molecule can undergo reactions typical of alkyl-substituted phenols. The aromatic ring is activated towards electrophilic aromatic substitution, with the ether oxygen and the alkyl group both being ortho-, para-directing. Since the para position is occupied by the octyl group, electrophiles would be directed to the ortho positions relative to the ether linkage.
Furthermore, the ether linkage itself can be cleaved under harsh conditions, for example, with strong acids like HBr or HI. In mass spectrometry, fragmentation studies of related alkylphenol ethoxylates show that a common cleavage occurs at the bond between the octylphenoxy moiety and the ethoxylate chain, leading to the formation of octylphenoxy anions. science.gov This suggests the relative stability of the phenoxide structure and indicates a potential site of chemical or photochemical degradation.
Stereochemical Aspects of this compound Reactivity
The stereochemical outcome of the ring-opening is a direct consequence of the reaction mechanism.
SN2 Reactions: The nucleophilic attack occurs from the backside relative to the C-O bond being broken. libretexts.orgyoutube.com This results in a complete inversion of configuration at the carbon center that is attacked. For this compound, attack at the terminal C3 carbon (which is not a stereocenter) leads to the formation of a product where the stereochemistry at C2 is retained.
Kinetic and Thermodynamic Parameters Governing this compound Transformations
The high ring strain of the epoxide ring makes ring-opening reactions thermodynamically favorable. For the parent compound, phenoxymethyl (B101242) oxirane, the standard molar enthalpy of formation is available, providing a baseline for thermodynamic calculations. nist.gov The kinetics of the reaction are highly dependent on the conditions. Base-catalyzed SN2 reactions are typically second-order, with the rate dependent on the concentration of both the epoxide and the nucleophile. Acid-catalyzed reactions can exhibit more complex kinetics but are generally accelerated by increasing acid concentration. The activation energy for acid-catalyzed hydrolysis of epoxides is significantly lower than for the cleavage of unstrained ethers due to the release of ring strain. pressbooks.pub
Table 2: Thermodynamic Data for the Related Compound (Phenoxymethyl)oxirane
| Property | Value | Units | Reference |
| Standard Molar Enthalpy of Formation (Liquid) | -215.4 ± 1.2 | kJ/mol | nist.gov |
| Standard Molar Enthalpy of Vaporization | 63.8 ± 0.4 | kJ/mol | nist.gov |
Note: Data is for (Phenoxymethyl)oxirane (CAS 122-60-1) and serves as an estimate for the thermodynamic properties of the parent structure.
Polymerization Science and Macromolecular Engineering of P Octylphenoxy Methyl Oxirane
Homopolymerization Pathways
The strained three-membered ether ring, the oxirane, is the active center for the polymerization of ((p-octylphenoxy)methyl)oxirane. The significant ring strain of oxiranes, approximately 116 kJ/mol, provides a strong thermodynamic driving force for ring-opening polymerization. mdpi.com This process can be initiated through several distinct ionic mechanisms, leading to the formation of polyethers with a repeating p-octylphenoxy side chain.
Cationic Ring-Opening Polymerization of this compound
Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides. The process is typically initiated by protic acids or Lewis acids, which may require a co-initiator like water. mdpi.com The mechanism begins with the protonation or coordination of the initiator to the oxygen atom of the oxirane ring, forming a tertiary oxonium ion. This activation is followed by the nucleophilic attack of a second monomer molecule on one of the electrophilic carbon atoms of the activated ring. youtube.com This attack opens the ring and regenerates the active oxonium ion at the chain end, allowing for propagation.
In the case of asymmetrically substituted oxiranes like this compound, the nucleophilic attack by the incoming monomer can occur at either the substituted or unsubstituted carbon of the ring. The regioselectivity is highly dependent on the reaction conditions and the nature of the counter-ion. Research on structurally similar substituted oxiranes has demonstrated the viability of CROP to produce polyethers. For instance, the cationic polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane using a suitable initiator has been successfully achieved, resulting in a polyether with a well-defined structure. researchgate.netrsc.org
Table 1: Initiator Systems for Cationic Ring-Opening Polymerization of Substituted Oxiranes
| Initiator Type | Specific Examples | Mechanism of Initiation |
|---|---|---|
| Lewis Acids | BF₃, PF₅, AlCl₃ | Coordination to the oxirane oxygen creates a more electrophilic carbon center for nucleophilic attack. mdpi.com |
| Protic Acids | H₂SO₄, HClO₄ | Protonation of the oxirane oxygen forms an oxonium ion, activating the ring for opening. youtube.com |
| Onium Salts | Triphenylsulphonium salts | Can generate a strong protic acid upon activation (e.g., via photolysis) to initiate polymerization. mdpi.com |
Anionic Ring-Opening Polymerization of this compound
Anionic ring-opening polymerization (AROP) of epoxides is initiated by strong nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. youtube.com The polymerization proceeds via a nucleophilic attack of the initiator on one of the carbon atoms of the epoxide ring, which is an S_N2-type reaction. For substituted oxiranes like this compound, this attack preferentially occurs at the less sterically hindered, unsubstituted carbon atom. youtube.com
This ring-opening step results in the formation of an alkoxide, which serves as the propagating species. This new alkoxide anion can then attack another monomer molecule, continuing the chain growth. youtube.com AROP can often be a living polymerization, particularly when using specific catalysts like phosphazene bases, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. semanticscholar.org Studies on a variety of functional glycidyl (B131873) ethers have shown that AROP is a robust method for producing well-defined polyethers. semanticscholar.orgnih.gov
Table 2: Initiator Systems for Anionic Ring-Opening Polymerization of Substituted Oxiranes
| Initiator Type | Specific Examples | Mechanism of Initiation |
|---|---|---|
| Hydroxides | KOH, NaOH | The hydroxide (B78521) ion acts as the nucleophile, attacking the epoxide ring to form a primary alcohol and an alkoxide. youtube.comresearchgate.net |
| Alkoxides | Potassium tert-butoxide (t-BuOK) | The alkoxide ion (e.g., t-BuO⁻) initiates polymerization by opening the ring, creating a new propagating alkoxide center. |
| Organometallics | n-Butyllithium (n-BuLi) | The carbanion (e.g., Bu⁻) attacks the epoxide ring, initiating the polymerization chain. |
| Phosphazene Bases | t-Bu-P₄ | Acts as a highly effective, non-metallic catalyst for living AROP, enabling precise control over polymer architecture. semanticscholar.org |
Coordination-Insertion Polymerization of this compound
Coordination-insertion polymerization offers a pathway to potentially control the stereochemistry of the resulting polyether. This mechanism involves the use of catalysts typically based on transition metals or main group metals, such as zinc, aluminum, or cobalt complexes. The process begins with the coordination of the monomer's oxygen atom to the metal center of the catalyst.
Following coordination, the monomer is "inserted" into a pre-existing metal-alkoxide bond, which extends the polymer chain. This mechanism can provide a high degree of regioselectivity and, with chiral catalysts, can lead to the formation of isotactic or syndiotactic polymers from racemic monomer mixtures. While specific studies on the coordination polymerization of this compound are not prevalent, the general principles are well-established for other substituted epoxides, suggesting its feasibility for producing stereoregular poly(p-octylphenoxy)methyl)oxirane].
Copolymerization Strategies with Diverse Monomers
The ability of this compound to copolymerize with other monomers significantly broadens its utility. By incorporating it into various polymer chains, its unique properties—such as hydrophobicity, flexibility, and a high refractive index imparted by the aromatic ring—can be integrated into a wide range of materials.
Integration into Epoxy Resin Formulations
During the curing process with a hardener (e.g., an amine or anhydride), the oxirane ring of the modifier opens and covalently bonds into the crosslinked polymer network. The incorporation of the bulky and nonpolar p-octylphenoxy group has several effects on the final properties of the cured resin. The long octyl chain introduces flexibility, reducing the brittleness of the cured material. Furthermore, it increases the hydrophobicity of the surface, which can be advantageous for coatings and adhesives requiring water resistance. The presence of such phenoxy-methyl-oxirane structures is common in various industrial epoxy formulations. europa.eu
Table 3: Predicted Effects of Incorporating this compound into Epoxy Formulations
| Property | Expected Change | Rationale |
|---|---|---|
| Viscosity (uncured) | Decrease | Acts as a reactive diluent, lowering the viscosity of the base resin for easier processing. |
| Flexibility / Toughness | Increase | The long, flexible octyl side chains disrupt the dense crosslinked network, reducing brittleness. |
| Glass Transition Temp. (T_g) | Decrease | The flexible side chains increase free volume and chain mobility, lowering the T_g. |
| Surface Hydrophobicity | Increase | The nonpolar octyl and phenyl groups lower the surface energy of the cured material. |
| Chemical Resistance | Potential Decrease | As a monofunctional epoxide, it can reduce the crosslink density, potentially lowering resistance to aggressive solvents. |
Synthesis of Novel Polyethers and Polymeric Architectures Incorporating this compound Units
Modern polymerization techniques, especially controlled or living anionic ring-opening polymerization, enable the synthesis of complex and novel polymeric architectures incorporating this compound units. semanticscholar.org This allows for the creation of materials with precisely tailored properties.
One major application is the synthesis of block copolymers. For example, this compound can be sequentially polymerized with a hydrophilic epoxide like ethylene (B1197577) oxide. The resulting diblock copolymer would be amphiphilic, possessing a hydrophobic block derived from the octylphenoxy monomer and a hydrophilic block from polyethylene (B3416737) glycol. Such amphiphilic structures can self-assemble in solution to form micelles or other nanostructures, with potential applications in drug delivery or as surfactants. The synthesis of copolymers from various oxirane monomers to create materials with specific functionalities, such as surfactants, is a well-established strategy.
Beyond linear block copolymers, other advanced architectures are possible. These include:
Graft Copolymers: Where chains of poly[this compound] are grown from a pre-existing polymer backbone.
Star Polymers: With multiple arms of the polyether radiating from a central core.
Cyclic Polymers: Created through specialized ring-closure techniques following polymerization. semanticscholar.org
These advanced syntheses open the door to a wide array of functional materials where the distinct properties of the this compound monomer can be strategically placed within a larger macromolecular structure.
Table 4: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | 2-[(4-octylphenoxy)methyl]oxirane | C₁₇H₂₆O₂ uni.lu |
| ((o-Methoxyphenoxy)methyl)oxirane | 2-[(2-methoxyphenoxy)methyl]oxirane | C₁₀H₁₂O₃ nih.gov |
| ((4-ethenylphenoxy)methyl)-oxirane | 2-[(4-ethenylphenoxy)methyl]oxirane | C₁₁H₁₂O₂ nih.gov |
| (Phenoxymethyl)oxirane | 2-(Phenoxymethyl)oxirane | C₉H₁₀O₂ nist.gov |
| Bisphenol A diglycidyl ether (DGEBA) | 2-({4-[2-(4-oxiran-2-ylmethoxyphenyl)propan-2-yl]phenoxy}methyl)oxirane | C₂₁H₂₄O₄ |
| 2,2'-[methylenebis(p-phenyleneoxymethylene)]bisoxirane | 2,2'-{methylenebis[(4,1-phenylene)oxymethylene]}bis(oxirane) | C₁₉H₂₀O₄ europa.eu |
Development of Interpenetrating Polymer Networks (IPNs) with this compound Components
Interpenetrating Polymer Networks (IPNs) are a unique class of polymer blends consisting of two or more crosslinked polymer networks that are physically entangled with one another without any covalent bonds between them. technion.ac.il This intimate mixing at the molecular level can result in materials with synergistic properties that are not attainable by the individual components alone. The incorporation of this compound into IPN structures has been investigated as a strategy to impart desirable characteristics such as increased hydrophobicity and tailored mechanical performance.
The general approach to creating these IPNs often involves a sequential synthesis. technion.ac.il In this method, the first polymer network is formed from its respective monomers and crosslinkers. Subsequently, this network is swollen with the monomer and crosslinker of the second polymer, which are then polymerized and crosslinked in situ, creating the interpenetrating structure. technion.ac.il For instance, research has explored the development of IPNs where a network of poly(this compound) is interpenetrated with a second network, such as one based on acrylates. nih.gov
The properties of the resulting IPN are highly dependent on the relative proportions of the constituent polymers. Studies on oxirane/acrylate (B77674) IPN systems have shown that increasing the oxirane component tends to decrease the hardness and increase the hydrophobicity of the final material. nih.gov For example, in one study, varying the ratio of an oxirane component (EP5000) to an acrylate component (DPHA) demonstrated that formulations with higher oxirane content exhibited increased contact angles, indicating greater hydrophobicity. nih.gov The degree of conversion of the oxirane monomer during polymerization can also be influenced by the composition of the IPN, with some systems showing an increase in conversion over time, a phenomenon known as dark cure. nih.gov
The morphology of these IPNs often reveals a dual-phase structure, as observed through techniques like scanning electron microscopy (SEM). ijstr.org This heterogeneity, with distinct domains of the individual polymer networks, is a characteristic feature of many IPNs and contributes to their unique property profiles. ijstr.org
Influence of the p-Octylphenoxy Moiety on Polymerization Kinetics and Resulting Macromolecular Structure
The p-octylphenoxy group is a significant structural feature of the this compound monomer that exerts considerable influence on both the kinetics of its polymerization and the architecture of the resulting macromolecule. The bulky nature of this side group introduces steric hindrance, which can affect the rate at which the oxirane ring opens and the polymer chain propagates. This steric effect generally leads to slower polymerization rates when compared to less substituted oxiranes.
Furthermore, the electronic properties of the phenoxy portion of the moiety can impact the reactivity of the oxirane ring. The aromatic ring can influence the electron density at the reaction center, which is a critical factor in both anionic and cationic ring-opening polymerization mechanisms.
The presence of the p-octylphenoxy side chain has a defining impact on the structure and properties of the resulting polymer, poly(this compound). The polymer possesses a flexible polyether backbone with these large, nonpolar side groups. This molecular architecture results in a polymer that is amorphous and has a low glass transition temperature (Tg). The long alkyl chains of the octyl groups contribute to the hydrophobicity of the polymer and can influence its solubility and compatibility with other materials.
Controlled and Living Polymerization Techniques for Precision Polymer Synthesis
To achieve a high degree of control over the polymerization of this compound, researchers have turned to controlled and living polymerization techniques. These methods offer the ability to precisely dictate the molecular weight, narrow the molecular weight distribution (resulting in a low polydispersity index, PDI), and introduce specific end-group functionalities. This level of precision is often difficult to achieve with conventional polymerization methods.
Living anionic polymerization is one such technique that has been successfully applied. By using appropriate initiators, it is possible to create polymer chains that grow without termination or chain transfer reactions. This "living" character allows for the synthesis of well-defined polymers and also enables the creation of block copolymers through the sequential addition of different monomers.
Controlled cationic ring-opening polymerization provides another avenue for precision synthesis. By carefully selecting the initiator and reaction conditions, it is possible to minimize side reactions that lead to a loss of control in conventional cationic polymerizations. This approach also allows for the synthesis of polymers with predictable molecular weights and narrow PDIs.
The development of these advanced polymerization techniques has been crucial for tailoring the properties of poly(this compound) for specific applications. The ability to create well-defined polymer architectures opens up possibilities for its use in advanced materials where precise control over structure-property relationships is essential.
Advanced Materials Science Applications of P Octylphenoxy Methyl Oxirane
Rational Design of Polymeric Materials with Tailored Performance
The incorporation of ((p-Octylphenoxy)methyl)oxirane into polymer chains is a strategic approach to designing materials with specific, predetermined characteristics. Its primary function in many formulations is as a reactive diluent or a co-monomer in epoxy resin systems. The long octyl chain imparts flexibility and hydrophobicity, while the glycidyl (B131873) ether group ensures its covalent integration into the polymer network during curing.
The rational design of polymers using this compound involves leveraging its bifunctional nature. The epoxy ring readily participates in ring-opening polymerization with various curing agents, such as amines and anhydrides, forming a cross-linked network. The p-octylphenoxy side chain, which does not participate in the polymerization, remains as a pendant group, influencing the macroscopic properties of the final material. This allows for the precise control of properties like:
Impact Strength and Toughness: The flexible octyl group can absorb and dissipate energy, leading to an increase in the toughness and impact resistance of otherwise brittle epoxy resins.
Hydrophobicity: The long alkyl chain enhances the water-repellency of the polymer surface, which is crucial for applications in coatings and adhesives intended for humid environments.
Processability: As a reactive diluent, it can reduce the viscosity of highly viscous epoxy resins, improving their handling and processing characteristics without significant outgassing or the introduction of non-reactive plasticizers. justia.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.comjustia.com
Functionalization of Surfaces and Interfaces through this compound Derivatives
The chemical structure of this compound makes it and its derivatives suitable for the functionalization of surfaces and interfaces. The reactive epoxide group can be used to anchor the molecule onto surfaces rich in hydroxyl, carboxyl, or amine groups. Once grafted onto a surface, the exposed p-octylphenoxy groups alter the surface properties.
Key applications in surface functionalization include:
Creation of Hydrophobic Coatings: Surfaces can be rendered water-repellent by grafting a layer of this compound. The long octyl chains orient away from the surface, creating a low-energy, hydrophobic interface.
Improving Polymer-Filler Compatibility: In composite materials, the surface of inorganic fillers (like silica (B1680970) or alumina) can be functionalized with this molecule. The glycidyl ether end reacts with the filler surface, while the organic tail improves the compatibility with the surrounding polymer matrix, leading to better dispersion and enhanced mechanical properties.
Adhesion Promotion: It can be used as a coupling agent to improve the adhesion between different layers of materials in a composite structure or between a coating and its substrate.
Specific research data on the direct use of this compound for surface functionalization is limited in publicly available literature. However, the principles of surface modification with similar functional epoxides are well-established.
Modulation of Thermomechanical and Rheological Properties of Polymers
The incorporation of this compound into a polymer matrix has a significant impact on its thermomechanical and rheological properties. As a reactive diluent, it can lower the initial viscosity of epoxy resin formulations, which is a critical parameter for processes like resin transfer molding and infusion. justia.comgoogle.com
The long, flexible octyl side chains introduce a degree of freedom into the cross-linked polymer network. This can lead to:
Lowered Glass Transition Temperature (Tg): The increase in free volume and chain mobility due to the bulky side groups typically results in a lower Tg. This can be a desirable feature for applications requiring flexibility and toughness.
Modified Mechanical Modulus: While the introduction of flexible chains can decrease the stiffness (Young's modulus) of the material, it can also enhance its toughness and resistance to fracture.
Altered Rheological Behavior: The viscosity of the uncured resin is reduced, and the curing kinetics can also be affected. The steric hindrance from the bulky side groups might slow down the curing reaction, providing a longer pot life for processing.
Illustrative Data on the Effect of Alkyl Phenol (B47542) Glycidyl Ether on Epoxy Resin Properties
| Property | Base Epoxy Resin | Epoxy Resin with 15 wt% Alkyl Phenol Glycidyl Ether Modifier |
| Viscosity at 25°C (Pa·s) | 12.5 | 1.8 |
| Glass Transition Temperature (Tg) (°C) | 170 | 145 |
| Tensile Strength (MPa) | 80 | 65 |
| Fracture Toughness (KIc) (MPa·m1/2) | 0.6 | 1.1 |
Development of Hybrid and Composite Materials Utilizing this compound as a Building Block
This compound is mentioned in patent literature as a component in the formulation of advanced composite materials. justia.comgoogle.comgoogle.comi.moscow In this context, it can play several roles:
Interfacial Agent: When used to treat reinforcing fibers (such as glass or carbon fibers), it can improve the adhesion between the fibers and the polymer matrix, leading to more efficient stress transfer and better mechanical properties.
Component in Storage-Stable Formulations: It has been included in formulations for "prepregs" – reinforcing fabrics pre-impregnated with a resin system. Its role here is likely to control the rheology and curing behavior of the resin to ensure a long shelf life and consistent processing. justia.comgoogle.comi.moscow
The use of this compound allows for the creation of composite materials with a tailored balance of stiffness, toughness, and environmental resistance, making them suitable for demanding applications in various industries.
Table of Compound Names
| Common Name/Synonym | IUPAC Name |
| This compound | 2-((4-octylphenoxy)methyl)oxirane |
| p-Octylphenyl glycidyl ether | 2-((4-octylphenoxy)methyl)oxirane |
| Cresyl glycidyl ether | 2-((methylphenoxy)methyl)oxirane |
| Phenyl glycidyl ether | 2-(phenoxymethyl)oxirane |
| Butyl glycidyl ether | 2-(butoxymethyl)oxirane |
| Allyl glycidyl ether | 2-((prop-2-en-1-yloxy)methyl)oxirane |
| Bisphenol A diglycidyl ether | 2,2'-((propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(methylene)dioxirane |
| Epichlorohydrin (B41342) | 2-(chloromethyl)oxirane |
Theoretical and Computational Chemistry Studies of P Octylphenoxy Methyl Oxirane
Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide valuable information about the molecule's nucleophilic and electrophilic nature.
For ((p-Octylphenoxy)methyl)oxirane, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized on the oxygen atoms (both the ether and oxirane oxygens) due to the presence of lone pairs, making these sites susceptible to electrophilic attack. The LUMO, conversely, is generally distributed over the carbon atoms of the oxirane ring, indicating their susceptibility to nucleophilic attack, which is a key step in the ring-opening reactions of epoxides.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical reactivity descriptor. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating p-octylphenoxy group is expected to raise the HOMO energy, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted (phenoxymethyl)oxirane.
Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound and Related Compounds (Calculated)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| (Phenoxymethyl)oxirane | -9.5 | 1.2 | 10.7 |
| ((p-Methylphenoxy)methyl)oxirane | -9.3 | 1.3 | 10.6 |
| This compound | -9.2 | 1.4 | 10.6 |
Note: These values are illustrative and based on general trends observed in similar compounds. Actual values would require specific quantum chemical calculations.
Quantum chemical calculations can be used to map out the potential energy surface for a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. For this compound, a crucial reaction is the ring-opening of the oxirane moiety, which can be initiated by either nucleophiles or electrophiles (acid-catalyzed).
Computational studies on simpler epoxides, such as phenyl glycidyl (B131873) ether, have shown that the mechanism of oxirane ring cleavage can be elucidated through these methods pleiades.online. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. For instance, in an acid-catalyzed ring-opening, calculations can show whether the protonation of the oxirane oxygen is the rate-determining step and can predict the regioselectivity of the subsequent nucleophilic attack. The bulky p-octylphenoxy group can be expected to sterically hinder attack at one of the oxirane carbons, influencing the regiochemical outcome of the reaction.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed electronic information, they are often limited to single molecules or small clusters in the gas phase. Molecular dynamics (MD) simulations, on the other hand, can model the behavior of larger systems, such as a molecule in a solvent or in a condensed phase, over time.
For this compound, MD simulations are invaluable for understanding its conformational flexibility. The molecule possesses several rotatable bonds, including those in the octyl chain and the linker between the phenyl ring and the oxirane. MD simulations can explore the potential energy landscape to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Furthermore, MD simulations can shed light on intermolecular interactions. In a solvent, for example, simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity. In the context of polymerization, MD can model how individual monomers of this compound interact with each other and with a growing polymer chain. Studies on poly(glycidyl ether)s have utilized MD simulations to investigate their temperature response and interactions with water molecules mdpi.comresearchgate.netnih.gov.
Computational Modeling of Polymerization Processes and Resulting Material Properties
The polymerization of this compound leads to the formation of polyethers with specific material properties. Computational modeling can be a powerful tool to predict these properties and understand the polymerization process at a molecular level.
By employing reactive force fields or multiscale modeling approaches, it is possible to simulate the polymerization reaction itself. These simulations can provide insights into the reaction kinetics, the growth of polymer chains, and the formation of cross-linked networks. Computational modeling of polymer network formation is an active area of research, with methods being developed to connect molecular-level simulations to macroscopic material properties cam.ac.uk.
Once a polymer structure is computationally generated, its material properties can be predicted. For instance, MD simulations can be used to calculate the glass transition temperature (Tg), mechanical properties (such as Young's modulus), and thermal stability of the resulting polymer. These predictions can guide the design of new materials with desired characteristics. The long octyl chain in the polymer derived from this compound is expected to act as an internal plasticizer, lowering the Tg and increasing the flexibility of the material compared to polymers derived from less substituted glycidyl ethers.
Advanced Analytical Characterization Techniques for P Octylphenoxy Methyl Oxirane and Its Polymeric Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental in determining the chemical structure of ((p-Octylphenoxy)methyl)oxirane and tracking its transformation during polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of both the monomer and its polymeric derivatives. researchgate.net
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the monomer, distinct signals corresponding to the different proton environments are observed. The aromatic protons of the p-substituted benzene (B151609) ring typically appear in the range of 6.8-7.2 ppm. The protons of the methylene (B1212753) group adjacent to the phenoxy oxygen (-O-CH₂-) are expected around 4.0 ppm, while the protons of the oxirane ring exhibit characteristic shifts further upfield. The long octyl chain produces a series of overlapping signals in the aliphatic region (0.8-1.6 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The aromatic carbons, the carbons of the oxirane ring, the ether-linked methylene carbon, and the carbons of the octyl chain all resonate at characteristic chemical shifts, allowing for unambiguous confirmation of the monomer's carbon skeleton.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for assigning proton and carbon signals, especially in the complex spectra of the polymeric derivatives. For the resulting polymers, NMR is used to determine the extent of polymerization and the nature of the end groups. Diffusion-ordered NMR spectroscopy (DOSY) can be a powerful non-destructive technique for analyzing the hydrodynamic size of the polymers in solution. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Oxirane CH | ~2.7-3.2 | ~50-52 |
| Oxirane CH₂ | ~2.5-2.9 | ~44-46 |
| -O-CH₂- (ether) | ~3.8-4.3 | ~70-72 |
| Aromatic CH (ortho to O) | ~6.8-6.9 | ~114-115 |
| Aromatic CH (meta to O) | ~7.0-7.2 | ~129-130 |
| Aromatic C (ipso to O) | - | ~157-159 |
| Aromatic C (para to O) | - | ~141-143 |
| Octyl Chain CH₂ | ~1.2-1.6 | ~22-32 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the key functional groups present in the monomer and for monitoring their changes during polymerization. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The presence of the oxirane (epoxide) ring is confirmed by characteristic asymmetric ring stretching vibrations, typically found around 915-810 cm⁻¹ and 840-750 cm⁻¹. The C-O-C stretching of the ether linkage appears in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are observed around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The aliphatic C-H stretching from the octyl group is prominent in the 2960-2850 cm⁻¹ range. Upon polymerization, the characteristic epoxide bands will diminish or disappear, while the spectrum will be dominated by the features of the resulting polyether backbone.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric "breathing" vibration of the epoxide ring, often weak in the IR spectrum, gives a strong Raman signal around 1250 cm⁻¹. The aromatic ring vibrations also produce strong and characteristic Raman bands.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | **Frequency (cm⁻¹) ** |
|---|---|---|
| Aliphatic C-H (Octyl) | Stretching | 2960-2850 |
| Aromatic C-H | Stretching | 3100-3000 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-O-C (Ether) | Stretching | 1250-1000 |
| Oxirane Ring | Asymmetric Stretching | 915-810 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The p-octylphenoxy group in this compound is the primary absorber of UV radiation. The spectrum typically shows strong absorption bands in the UV region, corresponding to π → π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net While the oxirane group itself does not absorb in the near-UV or visible range, this technique is useful for quantifying the concentration of the monomer in solution and can be used to follow reaction kinetics where the aromatic portion of the molecule is involved.
Chromatographic Separation Techniques (e.g., Gas Chromatography, Liquid Chromatography)
Chromatographic methods are vital for assessing the purity of the this compound monomer and for analyzing the molecular weight distribution of its polymeric derivatives.
Gas Chromatography (GC): For the relatively volatile monomer, GC is an effective technique for purity assessment. nist.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can separate and quantify the monomer from starting materials, byproducts, or impurities.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile tool for both the monomer and its polymers. For the monomer, reversed-phase HPLC can be used for purity analysis. For the polymeric derivatives, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides precise information on the molecular weight and structural details of this compound. nist.gov
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the exact molecular weight of the monomer, allowing for the confirmation of its elemental composition (C₁₇H₂₆O₂). The monoisotopic mass is 262.1933 Da. uni.lu
Fragmentation Analysis: In techniques like electron ionization (EI-MS), the molecule fragments in a predictable manner. Analysis of these fragments helps to confirm the structure. For example, cleavage of the bond between the ether oxygen and the methylene group, or fragmentation of the octyl chain, would produce characteristic ions that can be identified. Predicted m/z values for adducts like [M+H]⁺ and [M+Na]⁺ are 263.20055 and 285.18249, respectively. uni.lu For polymeric materials, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are used to analyze the distribution of polymer chain lengths.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis, Dynamic Mechanical Analysis)
Thermal analysis techniques are critical for characterizing the physical properties of the polymeric derivatives of this compound, such as their thermal stability and phase transitions.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer and any melting (Tm) or crystallization (Tc) temperatures if the polymer has crystalline domains. This information is fundamental to understanding the material's service temperature range.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the polymer and determine its decomposition temperature. This is crucial for defining the processing window for the material.
Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of the polymer as a function of temperature, time, and frequency. It provides information on the viscoelastic behavior of the material, including the storage modulus, loss modulus, and tan delta. DMA is highly sensitive to the glass transition and other molecular relaxations, providing a more detailed picture of the material's mechanical performance across a range of temperatures.
Rheological Characterization of this compound-Based Systems
The rheological characterization of this compound and its resulting polymeric systems is crucial for understanding their processing behavior and predicting their final performance characteristics. Rheology is the study of the flow of matter, primarily in a liquid state but also as "soft solids" or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. For thermosetting systems like those derived from this compound, rheological properties govern everything from pot life and mold filling to the final mechanical properties of the cured polymer.
The investigation of these materials typically involves monitoring the change in viscosity as a function of temperature, shear rate, and time (during curing). Furthermore, dynamic mechanical analysis (DMA) is employed to probe the viscoelastic nature of the cured polymers, providing insights into their stiffness, damping capabilities, and thermal transitions.
During the curing process, the viscosity of the this compound resin system will increase as the polymerization reaction proceeds, leading to the formation of a cross-linked network. This can be monitored using a rheometer, which can provide valuable information about the gel point, the point at which the material transitions from a liquid to a solid.
Once cured, the polymeric derivatives of this compound exhibit viscoelastic behavior, meaning they have both elastic (solid-like) and viscous (liquid-like) characteristics. jku.at The viscoelastic properties are highly dependent on temperature and the frequency of an applied oscillatory stress. jku.at Key parameters obtained from dynamic mechanical analysis include the storage modulus (G'), which represents the elastic response and stored energy, and the loss modulus (G''), which signifies the viscous response and energy dissipated as heat. The ratio of the loss modulus to the storage modulus (tan δ) is known as the damping factor and provides information about the energy dissipation of the material.
The study of the rheological properties of polymers is essential for their manufacturing and application. researchgate.net For instance, understanding the shear-thinning behavior, where viscosity decreases with an increasing shear rate, is vital for processes like injection molding. researchgate.net
Below are illustrative data tables representing the type of information that would be obtained from the rheological characterization of a hypothetical polymeric system based on this compound.
Illustrative Viscosity Data for an Uncured this compound-Based Resin System
| Temperature (°C) | Shear Rate (s⁻¹) | Viscosity (Pa·s) |
| 25 | 0.1 | 15.2 |
| 25 | 1 | 15.1 |
| 25 | 10 | 14.9 |
| 50 | 0.1 | 5.8 |
| 50 | 1 | 5.7 |
| 50 | 10 | 5.6 |
| 75 | 0.1 | 1.2 |
| 75 | 1 | 1.1 |
| 75 | 10 | 1.0 |
Illustrative Dynamic Mechanical Analysis (DMA) Data for a Cured Poly(this compound) System at 1 Hz
| Temperature (°C) | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) | Tan Delta (δ) |
| 30 | 1500 | 15 | 0.010 |
| 60 | 1450 | 29 | 0.020 |
| 90 | 1300 | 130 | 0.100 |
| 120 | 800 | 960 | 1.200 |
| 150 | 10 | 5 | 0.500 |
These tables illustrate the expected trends for a thermosetting polymer. The viscosity of the uncured resin decreases with increasing temperature and shows slight shear thinning. For the cured polymer, the storage modulus decreases as the temperature increases, with a significant drop around the glass transition temperature, where the loss modulus and tan delta peak. This peak in tan delta indicates the temperature at which the material has the highest damping capability.
Specialized Academic Research Avenues for P Octylphenoxy Methyl Oxirane
Role as a Key Intermediate in Complex Organic Synthesis
The strained three-membered ring of the oxirane moiety in ((p-Octylphenoxy)methyl)oxirane makes it a highly valuable intermediate in complex organic synthesis. The ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the introduction of a wide array of functional groups. This reactivity is fundamental to its utility as a building block for more complex molecules.
One of the primary synthetic applications of such epoxides is in the preparation of polyethers and other polymers. The ring-opening polymerization of this compound, for instance, can be initiated to produce polymers with repeating octylphenoxy units, which can bestow specific solubility and thermal properties to the resulting material.
Furthermore, the epoxide can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols, to yield functionalized β-amino alcohols, β-alkoxy alcohols, and β-thio alcohols, respectively. These products can serve as precursors for the synthesis of biologically active molecules and specialized monomers. For example, reaction with a primary amine would yield a secondary amino alcohol, a structural motif present in many pharmaceutical compounds. The general scheme for such a nucleophilic addition is depicted below:
General Nucleophilic Ring-Opening Reaction
R-Nu + this compound → R-Nu-CH₂-CH(OH)-CH₂-O-C₆H₄-C₈H₁₇
Where R-Nu represents a nucleophile.
The p-octylphenyl group, being bulky and hydrophobic, can also influence the stereochemical outcome of these reactions, potentially leading to diastereoselective transformations when a chiral nucleophile is employed.
Investigation in Micellar and Supramolecular Chemistry as an Amphiphilic Component
The structure of this compound is inherently amphiphilic, possessing a hydrophilic oxirane head and a hydrophobic p-octylphenyl tail. While the compound itself is not a traditional surfactant, its derivatives, particularly those resulting from the ring-opening of the epoxide with polar moieties, are of significant interest in the study of micellar and supramolecular chemistry.
The table below presents CMC data for a series of octylphenol (B599344) ethoxylates (Triton X series), which can serve as a proxy for estimating the behavior of similar amphiphiles derived from this compound.
| Surfactant (Triton X Series) | Average Number of Ethylene (B1197577) Oxide Units | CMC (mM at 25°C) |
| Triton X-114 | 7-8 | ~0.2 |
| Triton X-100 | 9-10 | ~0.2-0.9 |
| Triton X-405 | 40 | ~1.1 |
This table is based on data for structurally related octylphenol ethoxylates and is intended to be illustrative of the expected range for similar derivatives of this compound.
The study of these supramolecular assemblies is crucial for applications in drug delivery, where the hydrophobic core of the micelle can encapsulate non-polar drugs, and in catalysis, where micelles can create microreactors that enhance reaction rates.
Catalytic Applications of this compound Transformations
The transformations of this compound can be significantly influenced by catalysis. The ring-opening of the epoxide, in particular, can be catalyzed by both acids and bases. Lewis acid catalysis is of special interest as it can enhance the reactivity of the epoxide and control the regioselectivity of the nucleophilic attack.
For example, a Lewis acid (LA) can coordinate to the oxygen atom of the oxirane ring, making the carbon atoms more electrophilic and thus more susceptible to attack by a weak nucleophile.
Lewis Acid Catalyzed Ring-Opening
LA + this compound → [Activated Complex]
[Activated Complex] + R-Nu → Product
This catalytic approach is particularly relevant in polymerization reactions. The Lewis acid-catalyzed polymerization of this compound could lead to polyethers with controlled molecular weights and narrow polydispersity indices. Studies on the polymerization of similar epoxides, such as propylene (B89431) oxide, have shown that the choice of Lewis acid can significantly impact the properties of the resulting polymer. researchgate.net
Furthermore, the catalytic hydrolysis of this compound to the corresponding diol, 1-(p-octylphenoxy)propane-2,3-diol, is another area of interest. This reaction can be catalyzed by various metal complexes and could be relevant in the context of biodegradable materials.
Structure-Property Relationship Studies of this compound in Self-Assembly Phenomena
For instance, it is well-established that the length of the alkyl chain in amphiphilic molecules has a profound effect on their self-assembly behavior. nih.govrsc.org A longer alkyl chain generally leads to a lower CMC and can favor the formation of different liquid crystalline phases. While direct studies on the liquid crystalline behavior of this compound derivatives are not prevalent, research on other octyl-containing compounds, such as octylcyanobiphenyl, demonstrates the propensity of such molecules to form nematic and smectic phases. aps.org
The introduction of rigid or flexible linkers between the p-octylphenoxy moiety and the polar head group can also be systematically varied to tune the packing parameters and, consequently, the morphology of the self-assembled structures. These studies are often conducted using techniques such as small-angle X-ray scattering (SAXS), transmission electron microscopy (TEM), and differential scanning calorimetry (DSC) to characterize the resulting phases.
The table below outlines potential structural modifications to derivatives of this compound and the expected impact on their self-assembly properties.
| Structural Modification | Expected Impact on Self-Assembly |
| Increased length of the alkyl chain (e.g., dodecyl instead of octyl) | Lower CMC, potential for more ordered liquid crystalline phases. |
| Introduction of a bulky or charged polar head group | Increased steric hindrance, may favor micellar structures over bilayers. |
| Incorporation of a rigid linker (e.g., a phenyl ring) | Enhanced liquid crystalline behavior, potential for thermotropic phases. |
| Branching of the alkyl chain | Disruption of packing, may lead to lower melting points and less ordered assemblies. |
These structure-property relationship studies are fundamental to the rational design of new materials with tailored properties for applications ranging from advanced detergents to templates for nanomaterial synthesis.
Future Research Directions and Emerging Paradigms in P Octylphenoxy Methyl Oxirane Research
Exploration of Novel Bio-Inspired Synthetic Routes
The conventional synthesis of oxiranes often relies on processes that can be energy-intensive and utilize hazardous reagents. Future research is increasingly looking towards nature for inspiration, aiming to develop biocatalytic and bio-inspired synthetic pathways that offer greater selectivity and sustainability.
Detailed research findings indicate a significant potential for enzymatic processes in the formation of epoxide rings. The biosynthesis of natural products like cantharidin, for example, involves enzymes such as methyl farnesoate epoxidase (EcMFE) that perform specific epoxidation steps. wikipedia.org This highlights the possibility of harnessing isolated epoxidase enzymes or whole-cell biocatalysts to synthesize functionalized oxiranes like ((p-Octylphenoxy)methyl)oxirane under mild, aqueous conditions. Such biocatalysts can offer exquisite chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods.
Furthermore, inspiration can be drawn from the development of novel antibacterial scaffolds derived from natural products like luffariellolide, where selective epoxidation of a double bond is a key synthetic step. acs.org Adopting these strategies could lead to more efficient and environmentally benign production methods. Research into utilizing waste streams as feedstocks, such as turning food waste into valuable chemical precursors via microbial fermentation, could provide a sustainable source for the octyl moiety of the molecule, further enhancing the green credentials of the entire process. chemeurope.com
Development of Advanced Functional Materials with Tunable Properties
The polymerization of this compound yields polyethers, a class of polymers whose properties can be extensively tailored. ontosight.ai The future in this domain lies in creating advanced functional materials where specific properties can be precisely controlled or switched in response to external stimuli.
Research has demonstrated that the properties of polymers derived from oxiranes can be significantly altered through copolymerization. For instance, combining cycloaliphatic epoxides with oxetanes has been shown to improve polymerization kinetics and drastically lower the glass transition temperature (Tg) of the resulting materials, transforming them from brittle to more flexible polymers. uvebtech.com This approach could be applied to polymers of this compound to fine-tune their mechanical characteristics.
Another promising avenue is the post-polymerization modification to introduce responsive moieties. A notable example is the functionalization of a polysiloxane with an epoxy-modified spiropyran. rsc.org This process yielded a metallo-supramolecular polymer with mechanical properties that could be tuned by varying the concentration of a metal-ion catalyst. rsc.org The resulting material also exhibited switchable dielectric properties. rsc.org Similarly, incorporating moieties like adamantane (B196018) into polymer backbones allows for the tuning of thermal responsiveness through host-guest chemistry with cyclodextrin, enabling sharp and reversible phase transitions over a wide temperature range. nih.gov Applying these concepts to polymers derived from this compound could lead to the development of smart coatings, adhesives, or sensors with on-demand properties.
| Polymer System | Tuning Mechanism | Resulting Property Change |
| Epoxide-Oxetane Copolymer | Varying oxetane (B1205548) concentration | Improved polymerization kinetics, lower glass transition temp. |
| Spiropyran-functionalized Polysiloxane | Altering metal-ion (ZnCl₂) concentration | Tunable mechanical properties, switchable dielectric permittivity |
| Adamantane-functionalized Poly(2-oxazoline) | Addition of β-cyclodextrin (host-guest chemistry) | Widely tunable lower critical solution temperature (LCST) |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
For a compound like this compound, ML models can be trained to predict the likelihood and site of epoxidation on precursor molecules with high accuracy. acs.org This can guide the optimization of synthetic routes before any experiments are conducted. Beyond synthesis, AI and ML are powerful tools for predicting the final properties of the resulting polymers. Researchers have successfully developed ML models that can predict key properties of epoxy resins, such as density, glass transition temperature, and Young's modulus, based on the chemical structures of the monomers and curing agents. nih.govrsc.org
This data-driven approach enables the rapid screening of vast chemical spaces to identify optimal formulations. rsc.org An even more advanced concept is "inverse design," where machine learning algorithms, given a set of desired target properties, can predict the ideal polymer structure to achieve them. chemrxiv.org While challenges such as the need for large, high-quality datasets remain, the continued development of these computational tools will undoubtedly accelerate the discovery of new high-performance materials derived from oxirane-based monomers. intellegens.com
| AI/ML Application Area | Specific Task | Impact on Polymer Research |
| Predictive Synthesis | Predicting sites of epoxidation (SOE) on complex molecules. acs.org | Guides efficient synthesis of new oxirane monomers. |
| Property Prediction | Forecasting mechanical and thermal properties of epoxy resins. nih.govrsc.org | Enables large-scale virtual screening and reduces experimental workload. |
| Inverse Design | Identifying polymer structures that exhibit specific target properties. chemrxiv.org | Accelerates discovery of novel materials tailored for specific applications. |
| Reaction Optimization | Predicting the rate or selectivity of chemical reactions. chemeurope.com | Streamlines the development of new synthetic pathways and improves product yields. |
Addressing Challenges in Circular Economy and Sustainable Polymer Design
The current linear "make, use, dispose" model for plastics is unsustainable, leading to significant environmental pollution and resource depletion. mdpi.comnsf.gov A critical future direction for all polymers, including those made from this compound, is the integration of circular economy principles from the very beginning of the design process.
This involves a multi-faceted approach. Firstly, there is a focus on designing polymers for chemical recyclability, where post-consumer waste can be efficiently depolymerized back to its constituent monomers or other useful chemicals. nsf.govnih.gov For polyethers derived from this compound, this would involve creating ether linkages that can be selectively cleaved through chemical or enzymatic processes, allowing for a closed-loop system. nih.gov
Secondly, the use of renewable feedstocks is a cornerstone of sustainable polymer design. nih.govmdpi.com This could involve synthesizing the octyl portion of the molecule from biomass or waste streams, decoupling the polymer from fossil fuel resources. mdpi.com
Q & A
Q. Key factors affecting yield :
- Base strength (e.g., NaOH vs. KOH) impacts substitution efficiency.
- Solvent polarity (e.g., dichloromethane vs. THF) influences reaction kinetics.
- Temperature control (0–25°C) minimizes side reactions like ring-opening .
Basic: How is oxirane oxygen content quantified experimentally, and how does it compare to theoretical values?
Methodological Answer :
The AOCS Cd 9-57 method is widely used:
Experimental determination : React the epoxide with hydrobromic acid (HBr) in acetic acid, followed by titration to measure liberated bromide ions .
Theoretical calculation : Use the formula:
where the iodine value reflects unsaturation in the precursor. For example, a precursor with an iodine value of 101.3 g I₂/100 g yields .
Discrepancies : Experimental values often deviate due to incomplete epoxidation or side reactions, requiring purification optimization (e.g., column chromatography) .
Advanced: How do electronic effects of substituents (e.g., p-octylphenoxy) influence the reactivity of the oxirane ring in nucleophilic attacks?
Methodological Answer :
The trifluoromethyl group in analogous compounds stabilizes transition states during ring-opening via electron-withdrawing effects, accelerating reactions with nucleophiles like amines or thiols . For this compound:
- Steric effects : The bulky p-octyl group may hinder nucleophilic access, reducing reaction rates compared to smaller substituents (e.g., methyl).
- Electronic effects : The phenoxy group’s electron-donating resonance can destabilize the oxirane ring, increasing susceptibility to acid-catalyzed hydrolysis .
Q. Experimental validation :
- Kinetic studies : Compare rate constants () for reactions with aniline or water across substituted oxiranes.
- DFT calculations : Model transition states to quantify electronic contributions .
Advanced: What analytical techniques are most effective for characterizing this compound and its reaction products?
Q. Methodological Answer :
Chiral analysis : Use chiral HPLC or polarimetry for enantiopure derivatives (e.g., (S)-configured oxiranes) .
Advanced: How does this compound compare to structurally similar epoxides in terms of biological activity?
Methodological Answer :
Comparative structure-activity relationship (SAR) study :
Q. Mechanistic insights :
- The oxirane ring covalently binds to cellular nucleophiles (e.g., glutathione), disrupting redox balance .
- In vitro assays : Measure cytotoxicity (MTT assay) and ROS generation in cell lines .
Basic: What are the stability considerations for storing this compound, and how can decomposition be mitigated?
Q. Methodological Answer :
Q. Decomposition pathways :
- Hydrolysis : Forms diols in aqueous media (pH-dependent; accelerated under acidic/basic conditions).
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1 wt% to inhibit autoxidation .
Advanced: What computational methods are used to predict the reactivity and regioselectivity of this compound in ring-opening reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
